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molecular formula C13H13NS B3033681 2-(Benzylthio)-6-methylpyridine CAS No. 112498-22-3

2-(Benzylthio)-6-methylpyridine

Cat. No. B3033681
M. Wt: 215.32 g/mol
InChI Key: OLDNDGSKTPEWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102688B2

Procedure details

In a similar fashion using route 38 general procedure 92, 2-chloro-6-methylpyridine (1 g, 7.8 mmol), K2CO3 (1.62 g 11.75 mmol), benzylmercaptan (1.46 g 11.8 mmol) and DMSO (7.5 ml) at 150° C. for 4 h in sealed tube gave the title compound (780 mg, 47%) which was used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.62 g
Type
reactant
Reaction Step Two
Quantity
1.46 g
Type
reactant
Reaction Step Three
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Four
Yield
47%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.C([O-])([O-])=O.[K+].[K+].[CH2:15]([SH:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CS(C)=O>[CH2:15]([S:22][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)C
Step Two
Name
Quantity
1.62 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
1.46 g
Type
reactant
Smiles
C(C1=CC=CC=C1)S
Step Four
Name
Quantity
7.5 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 150° C.
CUSTOM
Type
CUSTOM
Details
for 4 h
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC1=NC(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 780 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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